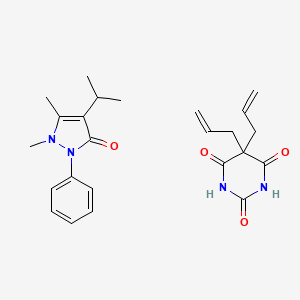
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is a pharmaceutical compound that combines the properties of two active ingredients: allobarbital and propyphenazone. Allobarbital is a barbiturate derivative known for its sedative and anticonvulsant properties, while propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. This combination is used to enhance the therapeutic effects of both components, providing relief from pain, fever, and anxiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of allobarbital involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by the addition of allyl bromide to form the final product. Propyphenazone is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and alkylation with isopropyl bromide.
Industrial Production Methods
Industrial production of allobarbital mixture with propyphenazone involves the large-scale synthesis of both components, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The mixture is then formulated into various dosage forms, such as tablets or liquid preparations, for pharmaceutical use.
化学反应分析
Types of Reactions
Allobarbital and propyphenazone undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective reduced forms.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of allobarbital can lead to the formation of barbituric acid derivatives, while propyphenazone oxidation can produce various ketones and alcohols.
Reduction: Reduction of allobarbital can yield dihydroallobarbital, and propyphenazone reduction can result in the formation of secondary amines.
Substitution: Substitution reactions can produce halogenated derivatives of both compounds.
科学研究应用
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of barbiturate and NSAID reactions.
Biology: Employed in research on the effects of sedatives and analgesics on biological systems.
Medicine: Investigated for its potential use in treating conditions such as epilepsy, chronic pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Allobarbital
Allobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and sedation. It also has anticonvulsant properties by stabilizing neuronal membranes and reducing excitability.
Propyphenazone
Propyphenazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. Propyphenazone also has mild central nervous system depressant effects.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Aminophenazone: A related NSAID with similar analgesic and antipyretic effects.
Paracetamol: An analgesic and antipyretic drug often compared with propyphenazone.
Uniqueness
The combination of allobarbital and propyphenazone is unique due to its dual action, providing both sedative and analgesic effects. This makes it particularly useful in treating conditions that require both pain relief and sedation, such as severe headaches, migraines, and certain types of neuralgia.
属性
CAS 编号 |
34356-64-4 |
|---|---|
分子式 |
C24H30N4O4 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C10H12N2O3/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-10H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
InChI 键 |
IGRYLJCVPLWLLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Key on ui other cas no. |
34356-64-4 |
同义词 |
Pabialgin P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















